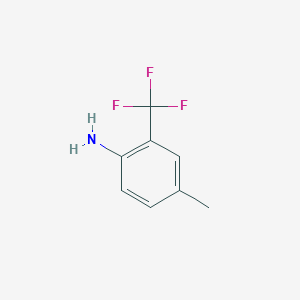

4-Methyl-2-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPWLYYUBCTQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372221 | |

| Record name | 4-methyl-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87617-23-0 | |

| Record name | 4-methyl-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 4-Methyl-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Methyl-2-(trifluoromethyl)aniline, a key intermediate in various fields of chemical synthesis. The information is presented to support research, development, and quality control activities.

Core Physical Properties

This compound, with the CAS number 87617-23-0, is a substituted aniline featuring both a methyl and a trifluoromethyl group on the benzene ring.[1] These substitutions significantly influence its physical and chemical characteristics. The compound is also known as 2-Amino-5-methylbenzotrifluoride.[1]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Units | Notes |

| Molecular Formula | C₈H₈F₃N | - | [1] |

| Molecular Weight | 175.15 | g/mol | [1] |

| Appearance | Liquid | - | [1] |

| Boiling Point | 199.9 | °C | At 760 mmHg[1] |

| Density | 1.237 | g/cm³ | [1] |

| Flash Point | 82.2 | °C | [1] |

| Refractive Index | 1.481 | - | [1] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties listed above. These protocols are based on established standards to ensure accuracy and reproducibility.

Boiling Point Determination

The boiling point of an aromatic liquid like this compound can be determined using gas chromatography, which is considered equivalent to true boiling point (TBP) distillation.

Standard Test Method (Adapted from ASTM D2887):

-

Apparatus: A gas chromatograph (GC) equipped with a nonpolar packed or open tubular (capillary) column and a flame ionization detector (FID) is used.

-

Calibration: A calibration mixture of n-hydrocarbons with known boiling points is run to establish a correlation between retention time and boiling point.

-

Sample Preparation: The sample is typically dissolved in a suitable solvent, such as carbon disulfide, if necessary.

-

Chromatographic Analysis:

-

The GC column temperature is raised at a reproducible linear rate.

-

The sample is injected into the GC.

-

Components of the sample elute from the column in order of increasing boiling point.

-

-

Data Analysis: The area under the chromatogram is recorded throughout the analysis. The boiling range distribution is determined by correlating the retention times of the sample components with the boiling points from the calibration curve.

Density Determination

The density of pure liquid chemicals can be accurately measured using a digital density meter.

Standard Test Method (Adapted from ASTM D4052):

-

Apparatus: A digital density meter capable of measuring density to the specified precision. The apparatus includes a U-shaped oscillating sample tube and a system for electronic excitation, frequency counting, and display.

-

Calibration: The instrument is calibrated with two reference materials of known density, such as dry air and high-purity water.

-

Sample Introduction: A small volume of the liquid sample is introduced into the thermostatted sample tube.

-

Measurement: The instrument measures the change in the oscillation period of the tube caused by the mass of the sample. This period is then used to calculate the density of the sample.

-

Reporting: The density is reported in g/cm³ at a specified temperature.

Refractive Index Determination

The refractive index of liquid hydrocarbons is typically measured using a calibrated Abbe-type refractometer.

Standard Test Method (Adapted from ASTM D1218):

-

Apparatus: A calibrated Abbe-type refractometer with a light source, typically a sodium D line (589.3 nm). The instrument should be equipped with a temperature control system.

-

Calibration: The refractometer is calibrated using a liquid standard of known refractive index.

-

Sample Application: A drop of the sample is placed between the prisms of the refractometer.

-

Measurement: The instrument is adjusted to get a sharp boundary line in the eyepiece. The refractive index is read from the instrument's scale.

-

Temperature Correction: If the measurement is not made at the standard temperature (usually 20°C), a temperature correction is applied.

Flash Point Determination

The flash point of a liquid is determined using a closed-cup apparatus to ensure controlled conditions.

Standard Test Method (Adapted from ASTM D3278 - Small Scale Closed-Cup):

-

Apparatus: A small scale closed-cup flash point tester.

-

Procedure: The test involves determining the lowest finite temperature at which the application of an ignition source causes the vapors of the sample to ignite.

-

Applicability: This method is suitable for liquids with a flash point between 0 and 110°C.

Synthesis Workflow

The synthesis of this compound typically involves the reduction of the corresponding nitro compound, 1-Methyl-4-nitro-2-(trifluoromethyl)benzene. This is a common and effective method for preparing substituted anilines.

Caption: General synthesis workflow for this compound.

General Synthesis Protocol: Reduction of a Nitroarene

-

Reaction Setup: The starting nitro compound, 1-Methyl-4-nitro-2-(trifluoromethyl)benzene, is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) in a reaction vessel.

-

Catalyst Addition: A catalyst, such as palladium on carbon (Pd/C), is added to the mixture.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, the catalyst is removed by filtration.

-

Isolation and Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by distillation or column chromatography, to yield pure this compound.

References

A Technical Guide to 4-Methyl-2-(trifluoromethyl)aniline: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-(trifluoromethyl)aniline, a fluorinated organic compound of significant interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. A detailed synthesis protocol, derived from established methodologies for analogous compounds, is presented. Furthermore, this guide explores the broader context of trifluoromethylanilines in biological systems by illustrating a relevant signaling pathway, highlighting the potential for such compounds to modulate immune responses.

Chemical Identity and Properties

This compound, also known as 2-Amino-5-methylbenzotrifluoride, is an aromatic amine distinguished by the presence of a methyl group and a trifluoromethyl group on the aniline scaffold.[1] The trifluoromethyl group, a bioisostere of the ethyl group, is a key structural feature that imparts unique properties to the molecule. It significantly enhances lipophilicity and metabolic stability, making it a valuable moiety in drug design.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 87617-23-0 | [1] |

| Molecular Formula | C8H8F3N | [1] |

| Molecular Weight | 175.15 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.237 g/cm³ | [1] |

| Boiling Point | 199.9 °C at 760 mmHg | [1] |

| Flash Point | 82.2 °C | [1] |

| Refractive Index | 1.481 | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, often starting from a readily available substituted nitrobenzene. The following is a representative experimental protocol adapted from established methods for the synthesis of related trifluoromethylanilines.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 4-Chlorotoluene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 4-chlorotoluene.

-

Reagent Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise while maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice with vigorous stirring. The solid product, primarily 4-chloro-1-methyl-2-nitrobenzene, will precipitate.

-

Purification: Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

Step 2: Trifluoromethylation

-

Reaction Setup: In a suitable pressure reactor, combine the nitrated intermediate with a trifluoromethylating agent, such as trifluoromethyl iodide or sodium trifluoroacetate, and a copper catalyst (e.g., copper(I) iodide).

-

Reaction Conditions: Add a suitable solvent like N,N-dimethylformamide (DMF). Seal the reactor and heat to the required temperature (typically 150-180 °C) for several hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 1-methyl-2-nitro-4-(trifluoromethyl)benzene can be purified by column chromatography.

Step 3: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the trifluoromethylated nitro compound in a suitable solvent such as ethanol or ethyl acetate.

-

Reduction: Add a reducing agent, for instance, iron powder in the presence of a small amount of hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Work-up: If using iron, filter the reaction mixture to remove the iron salts and wash the filter cake with the solvent. If using catalytic hydrogenation, filter the mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by distillation or column chromatography to yield pure this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries.

-

Pharmaceuticals: The unique properties conferred by the trifluoromethyl group make this aniline derivative a valuable building block for the synthesis of active pharmaceutical ingredients (APIs). The enhanced metabolic stability and lipophilicity can lead to improved pharmacokinetic profiles of drug candidates. It is a precursor for various therapeutic agents, potentially including analgesics and antiviral compounds.

-

Agrochemicals: In the agrochemical sector, this compound is utilized in the development of novel herbicides and pesticides. The presence of the trifluoromethyl group can enhance the potency and stability of these agricultural products.

-

Materials Science: this compound is also explored in materials science for the creation of advanced polymers and coatings with desirable properties.

Biological Context: Potential Immunomodulatory Role

While direct studies on the interaction of this compound with specific signaling pathways are limited, the broader class of trifluoromethylanilines has been investigated for various biological activities, including antimicrobial and anticancer effects. Some of these effects can be attributed to the modulation of cellular signaling pathways. For instance, compounds that interact with the immune system may influence pathways such as the Toll-like Receptor (TLR) signaling cascade. The following diagram illustrates a simplified overview of the MyD88-dependent TLR signaling pathway, a critical pathway in the innate immune response. The investigation of how novel trifluoromethylated compounds interact with such pathways is an active area of research.

Caption: MyD88-Dependent TLR Signaling Pathway.

Conclusion

This compound is a compound with significant potential in various scientific and industrial fields. Its unique structural features make it a valuable tool for the development of new pharmaceuticals, agrochemicals, and materials. The synthetic pathways to this molecule are well-established, allowing for its accessibility in research and commercial applications. Further investigation into the biological activities of this and related compounds is likely to uncover new therapeutic and technological opportunities.

References

Spectroscopic Analysis of 4-Methyl-2-(trifluoromethyl)aniline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-2-(trifluoromethyl)aniline, a key intermediate in various industrial syntheses. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

While a complete, verified dataset for this compound was not found in publicly available literature at the time of this writing, the following tables present data from closely related analogs, primarily N,4-dimethyl-N-(trifluoromethyl)aniline. This data serves as a strong predictive framework for the spectroscopic characteristics of the target compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.17 | Singlet | - |

| NH₂ | ~3.5-4.5 | Broad Singlet | - |

| CH₃ (Aromatic) | 2.36 | Singlet | - |

Note: Data is based on the closely related compound N,4-dimethyl-N-(trifluoromethyl)aniline. The NH₂ proton shift is an estimate for a primary aniline and can vary significantly with solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-NH₂ | ~145-150 | - | - |

| C-CF₃ | ~125-130 | Quartet | ~30-35 |

| CF₃ | 124.68 | Quartet | 255.4 |

| Aromatic C-H | ~115-135 | - | - |

| Aromatic C-CH₃ | 137.32 | - | - |

| CH₃ | 21.97 | - | - |

Note: Data is based on the closely related compound N,4-dimethyl-N-(trifluoromethyl)aniline. The chemical shift for the carbon attached to the amino group is an estimate.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | ~3450-3500 | Medium |

| N-H Stretch (symmetric) | ~3350-3400 | Medium |

| Aromatic C-H Stretch | ~3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | ~2850-2950 | Medium-Weak |

| N-H Bend | ~1600-1650 | Strong |

| Aromatic C=C Stretch | ~1500-1600 | Medium-Strong |

| C-N Stretch (aromatic) | ~1250-1350 | Strong |

| C-F Stretch | ~1100-1300 | Very Strong |

Note: Predicted values are based on typical vibrational frequencies for substituted anilines and trifluoromethylated aromatic compounds.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 175 | High | [M]⁺ (Molecular Ion) |

| 156 | Moderate | [M-HF]⁺ |

| 106 | High | [M-CF₃]⁺ |

Note: The molecular weight of this compound is 175.15 g/mol . Fragmentation patterns are predicted based on common fragmentation pathways for aromatic amines and trifluoromethylated compounds. The molecular ion peak is expected to be an odd number due to the presence of a single nitrogen atom.[1]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence.

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities and coupling constants.

-

Assign the peaks in both spectra to the corresponding atoms in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet die.

-

Press the mixture under high pressure (typically several tons) to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Volatile solvent (e.g., methanol or acetonitrile)

-

Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components of the sample, and the eluent will be introduced into the mass spectrometer.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. The difference in m/z values between the molecular ion and fragment ions corresponds to the loss of neutral fragments.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the fundamental process of electron ionization mass spectrometry.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Methyl-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-Methyl-2-(trifluoromethyl)aniline (CAS No: 87617-23-0). Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document also furnishes detailed, adaptable experimental protocols for determining these crucial physicochemical properties. The information is intended to support research, development, and formulation activities involving this versatile chemical intermediate.

Physicochemical Properties

This compound, also known as 2-Amino-5-methylbenzotrifluoride, is a liquid at room temperature with the molecular formula C₈H₈F₃N.[1] Its structure, featuring both a methyl and a trifluoromethyl group on the aniline ring, significantly influences its chemical behavior. The trifluoromethyl group, being strongly electron-withdrawing and lipophilic, enhances the metabolic stability and lipophilicity of molecules into which it is incorporated.[1][2]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₈F₃N | [1] |

| Molecular Weight | 175.15 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.237 g/cm³ | [1] |

| Boiling Point | 199.9 °C at 760 mmHg | [1] |

| Flash Point | 82.2 °C | [1] |

| Refractive Index | 1.481 | [1] |

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented. However, based on the solubility characteristics of structurally related compounds, such as 4-(trifluoromethyl)aniline, a general solubility profile can be inferred. The presence of the hydrophobic trifluoromethyl group suggests limited solubility in polar solvents like water and higher solubility in non-polar organic solvents.[3] For instance, 4-(trifluoromethyl)aniline is reported to be insoluble in water but soluble in organic solvents.[4]

Table 2: Qualitative and Inferred Solubility of this compound

| Solvent Type | Solvent Example | Expected Solubility | Rationale/Reference |

| Polar Protic | Water | Very Low / Insoluble | The hydrophobic trifluoromethyl group limits aqueous solubility.[3] 2-Trifluoromethylaniline is also insoluble in water.[5] |

| Methanol, Ethanol | Soluble | Common polar organic solvents that can solvate both the amine and aromatic portions of the molecule.[6] | |

| Polar Aprotic | DMSO, DMF | Soluble | Generally good solvents for a wide range of organic compounds. |

| Acetonitrile | Soluble | Inferred from general solubility of anilines. | |

| Non-Polar | Toluene, Hexane | Soluble | Expected to be soluble due to the non-polar nature of the substituted benzene ring.[3] |

| Chlorinated | Dichloromethane | Soluble | A common solvent for many organic compounds.[6] |

To obtain precise quantitative solubility data, the following gravimetric method is recommended. This protocol is a standard and reliable approach for determining the solubility of a compound in various solvents.[6]

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, toluene, hexane)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Pipettes and other standard laboratory glassware

-

Drying oven or vacuum desiccator

Workflow for Solubility Determination:

Caption: Gravimetric method workflow for solubility measurement.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial to ensure a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatic shaker at a controlled temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24 to 72 hours.

-

Sampling and Filtration: After equilibration, let the vial stand to allow undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter into a clean, pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the filtrate under controlled conditions (e.g., in a drying oven at a temperature below the compound's boiling point) until a constant weight is achieved.

-

Calculation: Weigh the container with the dried residue. The solubility can be calculated using the following formula: Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of filtrate (mL))

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. Generally, aromatic amines can be susceptible to degradation through oxidation, photolysis, and at extreme pH values.[7] The trifluoromethyl group is typically stable but can undergo hydrolysis under harsh conditions.[7]

Known Stability Characteristics:

-

Thermal Stability: The compound has a reasonably high flash point of 82.2 °C, indicating a degree of thermal stability.[1] However, like other anilines, it may be susceptible to decomposition at elevated temperatures.[7] It is recommended to store the compound at room temperature in a tightly sealed container.[1]

-

Oxidative Stability: Aromatic amines are prone to oxidation, which can be accelerated by exposure to air and light.[7] This can often lead to discoloration (e.g., turning yellow or brown).[7] Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term preservation of purity.

-

Photostability: Aromatic amines can undergo photodegradation, especially when exposed to UV light.[7] This process may involve the generation of reactive oxygen species that can attack the aromatic ring and the amine group.[7] Therefore, protection from light is crucial.

-

Hydrolytic Stability: The stability of the compound across a range of pH values is an important consideration, particularly in formulation development. While the trifluoromethyl group is relatively stable, hydrolysis can occur under strong acidic or basic conditions.[7]

A forced degradation or stress testing study is essential to understand the intrinsic stability of this compound, identify potential degradation products, and establish degradation pathways.[8] This information is vital for developing stability-indicating analytical methods.

Analytical Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred technique for these studies.[9][10] The method should be capable of separating the parent compound from all potential degradation products.

Workflow for Stress Testing:

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chembk.com [chembk.com]

- 5. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 10. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to 4-Methyl-2-(trifluoromethyl)aniline for Researchers and Drug Development Professionals

An In-depth Overview of a Key Building Block in Modern Chemistry

Introduction

4-Methyl-2-(trifluoromethyl)aniline, with the CAS number 87617-23-0, is an aromatic amine that has garnered significant interest in the fields of pharmaceutical sciences, agrochemicals, and materials science.[1][2] Its unique molecular architecture, featuring a methyl group and a trifluoromethyl group on the aniline scaffold, imparts desirable physicochemical properties that make it a valuable intermediate in the synthesis of complex molecules.[3] This technical guide provides a comprehensive overview of the commercial availability, key properties, and synthetic considerations of this compound for researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers globally, catering to both research and development as well as bulk manufacturing needs. While availability can fluctuate, several companies consistently list this compound in their catalogs. It is important for researchers to verify stock and purity with suppliers before procurement.

Key suppliers across different regions include:

-

North America: Key Organics[4]

-

Asia: BLD Pharm[1], Molbase, Aromsyn Co., Ltd.[7], Chemical Point UG[8], Allfluoro

It is recommended to request a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the compound before use.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is crucial for its handling and application in experimental settings. The trifluoromethyl group significantly influences the compound's properties, including its lipophilicity and metabolic stability, which are key considerations in drug design.[9][10]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 87617-23-0 | [1] |

| Molecular Formula | C₈H₈F₃N | [1] |

| Molecular Weight | 175.15 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [11] |

| Boiling Point | 199.9 °C at 760 mmHg | [3] |

| Density | 1.237 g/cm³ | [3] |

| Refractive Index | 1.481 | [3] |

| Flash Point | 82.2 °C | [3] |

Safety Information:

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Experimental Protocols

A patent describing the preparation of trifluoromethylanilines outlines a general three-step process:[12]

-

Nitration: A benzotrichloride derivative is nitrated using a mixture of nitric and sulfuric acid to form a nitrobenzotrichloride.

-

Fluorination: The trichloromethyl group is converted to a trifluoromethyl group by reaction with anhydrous hydrofluoric acid.

-

Reduction: The nitro group of the resulting nitrobenzotrifluoride is reduced to form the final trifluoromethylaniline.

It is important to note that the synthesis of specific isomers often requires careful control of reaction conditions and may involve protecting groups to achieve the desired regioselectivity. Researchers seeking to synthesize this compound should consult specialized literature and consider custom synthesis services offered by many chemical suppliers.

Applications in Drug Discovery and Development

The incorporation of the trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[9][10] This is due to the unique properties conferred by the CF₃ group, including increased metabolic stability, enhanced lipophilicity, and altered electronic properties, which can lead to improved binding affinity and bioavailability.[9][10]

Anilines, in general, are common structural motifs in many pharmaceuticals. However, they can sometimes be associated with metabolic liabilities.[13] The strategic placement of substituents like the trifluoromethyl group can help to mitigate these issues. While specific drugs containing the this compound moiety are not prominently documented, its role as a key building block in the synthesis of novel therapeutic agents is evident from its commercial availability and the general importance of trifluoromethylated anilines in drug discovery.[14]

Visualizing the Workflow

The following diagram illustrates a logical workflow for researchers and drug development professionals interested in utilizing this compound in their projects.

References

- 1. 87617-23-0|this compound|BLD Pharm [bldpharm.com]

- 2. 87617-23-0(this compound) | Kuujia.com [kuujia.com]

- 3. innospk.com [innospk.com]

- 4. jelsciences.com [jelsciences.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Page loading... [guidechem.com]

- 8. 2-AMINO-5-METHYLBENZOTRIFLUORIDE87617-23-0,Purity96%_Chemical Point UG [molbase.com]

- 9. mdpi.com [mdpi.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tuodaindus.com [tuodaindus.com]

- 12. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 13. news.umich.edu [news.umich.edu]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Safe Handling of 4-Methyl-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No comprehensive Safety Data Sheet (SDS) for 4-Methyl-2-(trifluoromethyl)aniline (CAS No. 87617-23-0) from a primary chemical supplier was publicly available at the time of this writing. The following guide has been compiled using safety data from structurally similar isomers, primarily 4-Methyl-3-(trifluoromethyl)aniline (CAS No. 65934-74-9) and 2-Methyl-4-(trifluoromethyl)aniline (CAS No. 67169-22-6), and should be used as a reference for establishing safe handling protocols. Hazard classifications specific to this compound have been included where available. It is imperative to conduct a thorough risk assessment before handling this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on available data for the specified CAS number (87617-23-0), the following GHS hazard statements apply:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Hazard Pictogram:

Physical and Chemical Properties

The following data is derived from the SDS of the structural isomer 4-Methyl-3-(trifluoromethyl)aniline (CAS No. 65934-74-9).

| Property | Value |

| Appearance | Light yellow liquid[1] |

| Molecular Formula | C₈H₈F₃N |

| Molecular Weight | 175.15 g/mol |

| Boiling Point | 204 °C / 399.2 °F[1] |

| Flash Point | 102 °C / 215.6 °F[1] |

| Specific Gravity | 1.24 g/cm³[1] |

| Solubility | Immiscible in water[5] |

Toxicological Information

Acute toxicity data is based on classifications for this compound and its isomers.

| Route of Exposure | GHS Category | Hazard Statement |

| Oral | Category 4 | H302: Harmful if swallowed[2][3][5] |

| Dermal | Category 4 | H312: Harmful in contact with skin[2] |

| Inhalation | Category 4 | H332: Harmful if inhaled[2][5] |

Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.

Symptoms of Exposure:

-

Skin Contact: Causes skin irritation, redness, and pain.[1][2][3] Harmful if absorbed through the skin.

-

Eye Contact: Causes serious eye irritation, which may include redness, tearing, and pain.[1][2][3][4]

-

Ingestion: Harmful if swallowed. May cause nausea, vomiting, and abdominal pain.

Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield are required.[3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory. Ensure full skin coverage. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary, especially when working outside of a fume hood or with heated material.[1] |

Safe Handling Procedures

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

-

Do not breathe vapors or mists.[3]

-

Do not eat, drink, or smoke in the laboratory.[3]

Storage

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][6]

-

Store in a tightly sealed, properly labeled container.[1][4]

Experimental Protocols

General Protocol for Handling and Use

-

Preparation: Before starting any experiment, ensure that the work area is clean and uncluttered. Verify that the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.

-

Personal Protective Equipment: Don the appropriate PPE as outlined in section 4.1.

-

Dispensing:

-

For solids: Use a spatula or powder funnel to transfer the material. Avoid creating dust.

-

For liquids: Use a calibrated pipette or a graduated cylinder for accurate measurement. Perform all transfers over a secondary containment tray.

-

-

Reaction Setup:

-

Set up the reaction apparatus within the fume hood.

-

If heating is required, use a controlled heating source such as a heating mantle or an oil bath.

-

Ensure that the reaction vessel is properly clamped and secured.

-

-

Post-Reaction Work-up:

-

Quench the reaction carefully, being mindful of any potential exothermic processes.

-

Perform extractions and purifications within the fume hood.

-

-

Decontamination:

-

Clean all glassware and equipment thoroughly after use.

-

Wipe down the work surface in the fume hood with an appropriate solvent.

-

Dispose of all contaminated materials as hazardous waste.[7]

-

Emergency Procedures

| Situation | Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5] |

| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[3] |

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[7]

-

Collect all waste in a properly labeled, sealed container.

-

Dispose of the waste through a licensed hazardous waste disposal company.[7]

-

Do not dispose of this chemical down the drain or in regular trash.[7]

Visualized Workflow for Safe Handling

Caption: A logical workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group on the Aniline Ring

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The introduction of a trifluoromethyl (-CF3) group onto an aniline ring profoundly alters its electronic properties, significantly impacting its reactivity, basicity, and potential applications, particularly in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of these electronic effects, supported by quantitative data, detailed experimental protocols for characterization, and visual diagrams to elucidate key concepts. The -CF3 group is a potent electron-withdrawing substituent, primarily through a strong negative inductive effect (-I), which decreases the electron density of the aromatic ring and the basicity of the amino group. This modulation of physicochemical properties is a critical tool for designing molecules with enhanced metabolic stability, binding affinity, and bioavailability.

Core Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry.[1] Its influence stems from the high electronegativity of the three fluorine atoms, which creates a strong dipole moment and exerts a significant negative inductive effect (-I) on the aniline ring.[2] This effect is paramount in defining the chemical behavior of trifluoromethyl-substituted anilines.

Unlike groups that can participate in resonance (mesomeric effects), the -CF3 group's impact is primarily transmitted through the sigma bond framework.[1] This strong inductive withdrawal of electron density from the aromatic ring has several key consequences:

-

Decreased Basicity: The primary effect on the aniline moiety is a marked decrease in the basicity of the amino (-NH2) group. The -CF3 group pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. This results in a significantly lower pKa value for the conjugate acid (anilinium ion) compared to unsubstituted aniline.

-

Modulation of Reactivity: The electron-deficient nature of the aromatic ring deactivates it towards electrophilic aromatic substitution reactions. Conversely, it can activate the ring for nucleophilic aromatic substitution, particularly when the -CF3 group is positioned ortho or para to a leaving group.

-

Enhanced Lipophilicity and Metabolic Stability: In the context of drug development, the -CF3 group is prized for its ability to increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, thereby increasing the drug's half-life.[2]

The following diagram illustrates the inductive electron withdrawal by the trifluoromethyl group and its impact on the basicity of the aniline nitrogen.

Caption: Inductive effect of the -CF3 group on aniline basicity.

Quantitative Data

The electronic influence of the trifluoromethyl group can be quantified through various physicochemical parameters. The following tables summarize key data for the ortho-, meta-, and para-isomers of trifluoromethylaniline.

Table 1: Hammett and Taft Substituent Constants

Hammett constants (σ) quantify the electronic effect of a substituent on a benzene ring. The trifluoromethyl group has positive σ values, indicating its electron-withdrawing nature. Taft constants separate polar (σ*) and steric (Es) effects, though they are more commonly applied to aliphatic systems.

| Constant | Substituent Position | Value | Reference |

| Hammett Constant (σ) | meta (σm) | 0.43 | [Hammett, 1970] |

| para (σp) | 0.54 | [Hammett, 1970] | |

| Taft Polar Constant (σ)* | CF3- | ~0.92 | [Taft, 1956] |

| Taft Steric Constant (Es) | CF3- | -1.16 | [Taft, 1956] |

Note: Taft constants for -CF3 are typically derived from aliphatic systems and serve as an approximation of its electronic and steric influence.

Table 2: Acidity Constants (pKa)

The pKa value of the conjugate acid of aniline is a direct measure of the basicity of the amino group. A lower pKa indicates a weaker base.

| Compound | pKa (at 25°C) | Reference |

| Aniline (Reference) | 4.63 | [Albert, Serjeant, 1984] |

| 2-(Trifluoromethyl)aniline | 1.10 (Predicted) | ChemBK |

| 3-(Trifluoromethyl)aniline | 3.49 | [3][4] |

| 4-(Trifluoromethyl)aniline | 2.45 | [5] |

Table 3: Spectroscopic Data (¹H and ¹³C NMR)

NMR chemical shifts (δ) are sensitive to the electronic environment of the nuclei. The electron-withdrawing -CF3 group generally causes downfield shifts (higher ppm) for nearby protons and carbons. Data is for CDCl₃ solvent unless noted.

| Compound | Nucleus | Position | Chemical Shift (δ, ppm) |

| 2-(Trifluoromethyl)aniline | ¹H | H-3, H-4, H-5, H-6 | 6.7 - 7.5 |

| ¹³C | C-1 (C-NH₂) | ~144.5 | |

| C-2 (C-CF₃) | ~118.9 (q) | ||

| C-3 | ~132.8 | ||

| C-4 | ~118.4 | ||

| C-5 | ~127.0 | ||

| C-6 | ~115.5 | ||

| CF₃ | ~124.5 (q) | ||

| 3-(Trifluoromethyl)aniline | ¹H | H-2, H-4, H-5, H-6 | 6.8 - 7.3 |

| ¹³C | C-1 (C-NH₂) | ~146.5 | |

| C-2 | ~112.9 | ||

| C-3 (C-CF₃) | ~131.5 (q) | ||

| C-4 | ~115.5 | ||

| C-5 | ~129.5 | ||

| C-6 | ~118.9 | ||

| CF₃ | ~124.7 (q) | ||

| 4-(Trifluoromethyl)aniline | ¹H | H-2, H-6 | ~7.45 |

| H-3, H-5 | ~6.65 | ||

| ¹³C | C-1 (C-NH₂) | ~149.5 | |

| C-2, C-6 | ~126.8 (q) | ||

| C-3, C-5 | ~114.5 | ||

| C-4 (C-CF₃) | ~122.0 (q) | ||

| CF₃ | ~125.0 (q) |

(Note: 'q' denotes a quartet due to C-F coupling. Chemical shifts are approximate and can vary with solvent and concentration.)

Table 4: Spectroscopic Data (FT-IR)

Infrared spectroscopy reveals characteristic vibrational frequencies for functional groups. The strong C-F bonds and the N-H bonds of the amine group are particularly prominent.

| Compound | Vibrational Mode | Frequency Range (cm⁻¹) |

| All Isomers | N-H Stretch (asymmetric & symmetric) | 3350 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 | |

| C=C Stretch (aromatic ring) | 1600 - 1630 | |

| N-H Bend | 1500 - 1600 | |

| C-N Stretch | 1250 - 1350 | |

| C-F Stretch (strong, characteristic) | 1100 - 1350 (multiple bands) |

Experimental Protocols

Accurate characterization of trifluoromethyl anilines requires standardized experimental procedures.

Protocol for Spectrophotometric pKa Determination

This protocol outlines the determination of the pKa of a trifluoromethylaniline isomer using UV-Vis spectrophotometry, based on the Henderson-Hasselbalch equation.

Principle: The acidic (anilinium, BH⁺) and basic (aniline, B) forms of the compound exhibit different UV absorption spectra. By measuring the absorbance of solutions at various known pH values, the ratio of [B]/[BH⁺] can be determined, allowing for the calculation of pKa.

Materials:

-

Trifluoromethylaniline isomer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

Buffer solutions covering a pH range from ~1 to ~5 (e.g., HCl, acetate, formate buffers)

-

Methanol or Ethanol (for stock solution)

-

Deionized water

Procedure:

-

Preparation of Stock Solution: Accurately prepare a concentrated stock solution (~1 mg/mL) of the trifluoromethylaniline in methanol or ethanol.

-

Determination of λmax:

-

Prepare a highly acidic solution (e.g., pH 1) and a neutral/slightly basic solution (e.g., pH 7).

-

Add a small, identical aliquot of the stock solution to each.

-

Scan the UV spectrum for each solution from 200-400 nm to determine the wavelength of maximum absorbance for the acidic form (λmax, acid) and the basic form (λmax, base).

-

-

Preparation of Buffer Solutions: Prepare a series of at least 5-7 buffer solutions with accurately known pH values spanning the expected pKa of the analyte (e.g., for 3-CF3-aniline, a pH range of 2.5 to 4.5 would be appropriate).

-

Absorbance Measurements:

-

For each buffer solution, add the same aliquot of the aniline stock solution to a volumetric flask and dilute to the mark with the buffer.

-

Measure the absorbance (A) of each solution at both λmax, acid and λmax, base.

-

Also, measure the absorbance of a fully acidic solution (A_acid) and a fully basic solution (A_base) at the chosen analytical wavelength (typically one of the λmax values).

-

-

Data Analysis:

-

Using the absorbance measurements in the buffered solutions, calculate the ratio of the basic to acidic forms using the following equation at the analytical wavelength: [B]/[BH⁺] = (A - A_acid) / (A_base - A)

-

Plot pH (y-axis) versus log([B]/[BH⁺]) (x-axis).

-

The pKa is the y-intercept of the resulting straight line, where log([B]/[BH⁺]) = 0.

-

Protocol for Spectroscopic Analysis

4.2.1 ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the trifluoromethylaniline sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of ~12 ppm, relaxation delay of 1-2 seconds, 8-16 scans.

-

Process the spectrum with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of ~220 ppm, relaxation delay of 2-5 seconds, accumulate a sufficient number of scans for good signal-to-noise (e.g., 128 or more).

-

Process and reference the spectrum to the deuterated solvent peak.

-

4.2.2 FT-IR Spectroscopy

-

Sample Preparation:

-

Liquid Samples: Place a drop of the neat liquid between two KBr or NaCl plates.

-

Solid Samples: Prepare a KBr pellet by grinding ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or ATR crystal.

-

Place the sample in the spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The resulting spectrum should be plotted as percent transmittance versus wavenumber (cm⁻¹). Identify characteristic peaks corresponding to N-H, C-H, C=C, C-N, and C-F vibrations.

Visualized Workflows and Relationships

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and characterization of a trifluoromethylaniline derivative.

Caption: General workflow for synthesis and characterization.

Isomer Differentiation via Spectroscopy

The ortho, meta, and para isomers of trifluoromethylaniline can be distinguished by their unique spectroscopic signatures, particularly in NMR.

Caption: Logic for isomer differentiation by ¹H NMR spectroscopy.

Conclusion

The trifluoromethyl group is a uniquely powerful substituent for modifying the electronic landscape of the aniline ring. Its strong, purely inductive electron-withdrawing nature provides a predictable and significant reduction in the basicity of the amino group, a key parameter in drug design and chemical synthesis. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to characterize and utilize trifluoromethyl anilines in their work. Understanding these fundamental electronic effects is crucial for the rational design of novel pharmaceuticals, agrochemicals, and advanced materials with tailored properties.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of Aryl Halides with 4-Methyl-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science sectors, due to its broad substrate scope and functional group tolerance.[3] These application notes provide detailed protocols and representative data for the Buchwald-Hartwig amination of various aryl halides with 4-Methyl-2-(trifluoromethyl)aniline, an electron-deficient aniline derivative of significant interest in medicinal chemistry.

The presence of the electron-withdrawing trifluoromethyl group on the aniline poses a challenge for the C-N coupling, often requiring carefully optimized reaction conditions.[4] The selection of the appropriate palladium catalyst, phosphine ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.[4]

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (R-NH2) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The resulting palladium-amido complex undergoes reductive elimination to furnish the desired N-aryl amine product (Ar-NHR) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps and to stabilize the palladium catalyst.[4]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Representative Reaction Conditions

The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of various aryl halides with anilines bearing trifluoromethyl groups. While specific data for this compound is limited in the literature, the conditions presented for structurally similar anilines serve as a strong guideline for reaction optimization.

Table 1: Buchwald-Hartwig Amination of Aryl Halides with Trifluoromethyl-Substituted Anilines

| Entry | Aryl Halide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | 4-(Trifluoromethyl)aniline | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu (1.4) | Toluene | 100 | 18 | 99[5] |

| 2 | 4-Chlorotoluene | 4-(Trifluoromethyl)aniline | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu (1.4) | Toluene | 100 | 18 | 99[5] |

| 3 | 3,5-Bis(trifluoromethyl)bromobenzene | 4-Methoxyaniline | Pd₂(dba)₃ (1.0) | RuPhos (2.0) | NaOtBu (1.4) | Toluene | 100 | 18 | 99[6] |

| 4 | 1-Bromo-4-nitrobenzene | Morpholine | Pd(OAc)₂ (2.0) | XPhos (4.0) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | 85 |

| 5 | 2-Bromopyridine | This compound | [Pd(allyl)Cl]₂ (1.0) | BippyPhos (2.0) | K₃PO₄ (2.0) | t-Amyl alcohol | 110 | 24 | Illustrative |

| 6 | 4-Iodobenzonitrile | This compound | Pd(OAc)₂ (1.5) | SPhos (3.0) | K₂CO₃ (2.0) | Toluene | 100 | 16 | Illustrative |

This table is a compilation of representative data from various sources and includes illustrative examples for reactions with this compound based on typical conditions for similar substrates.

Experimental Protocols

General Considerations:

The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous and deoxygenated.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.1-1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂) (1-2 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, RuPhos, BippyPhos) (1.2-4 mol%)[7]

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, t-amyl alcohol)

Representative Protocol for the Amination of an Aryl Bromide:

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XPhos, 2 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Addition of Reagents: To the same Schlenk tube, add the base (e.g., NaOtBu, 1.4 equiv), the aryl bromide (1.0 equiv), and this compound (1.2 equiv).

-

Addition of Solvent: Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-methyl-2-(trifluoromethyl)aniline derivative.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Methyl-2-(trifluoromethyl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction is particularly valuable in drug discovery and development for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in pharmacologically active molecules.

These application notes provide detailed protocols and guidelines for the Suzuki coupling reaction of halogenated derivatives of 4-methyl-2-(trifluoromethyl)aniline. The presence of both an electron-donating methyl group and a strong electron-withdrawing trifluoromethyl group on the aniline ring influences its reactivity. These protocols are based on established methodologies for structurally similar anilines and trifluoromethylated compounds and are intended to serve as a starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a bromo- or iodo-derivative of this compound), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Recommended Starting Materials

For a successful Suzuki coupling, the this compound core must be functionalized with a suitable leaving group, typically a halogen. Bromo- and iodo-derivatives are most commonly used due to their favorable reactivity in the oxidative addition step.

Examples of suitable starting materials include:

-

4-Bromo-2-methyl-6-(trifluoromethyl)aniline

-

5-Bromo-4-methyl-2-(trifluoromethyl)aniline

-

4-Iodo-2-methyl-6-(trifluoromethyl)aniline

-

5-Iodo-4-methyl-2-(trifluoromethyl)aniline

Experimental Protocols

The following protocols provide general procedures for the Suzuki coupling of a halogenated this compound derivative with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of bromo- or iodo-substituted 4-methyl-2-(trifluoromethyl)anilines.

Materials:

-

Halogenated this compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the halogenated this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling using a Buchwald Precatalyst

This protocol is recommended for more challenging couplings or when higher catalyst efficiency is desired. Buchwald precatalysts are known for their high activity and broad substrate scope.

Materials:

-

Halogenated this compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

A suitable Buchwald precatalyst (e.g., SPhos Pd G3, XPhos Pd G3) (1-3 mol%)

-

Potassium Phosphate (K₃PO₄) or another suitable base (2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., 2-methyltetrahydrofuran (2-MeTHF) or toluene)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add the halogenated this compound (1.0 eq), the arylboronic acid (1.5 eq), the Buchwald precatalyst (2 mol%), and the base (3.0 eq) to a reaction vessel.

-

Add the degassed anhydrous solvent.

-

Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature.

-

Work-up the reaction as described in Protocol 1 (steps 8-10).

-

Purify the product by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for Suzuki coupling reactions of substrates structurally similar to halogenated this compound. This data should be used as a guideline for reaction optimization.

| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 5-Bromo-4-fluoro-2-methoxy-N-methylaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2) | Toluene/Dioxane/H₂O | 90 | 12-24 | >95 (Illustrative)[1] |

| 5-Halo-4-fluoro-2-methyl-1H-indole | Arylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | High (General) |

| Ortho-bromoaniline derivative | Arylboronic ester | CataCXium A Pd G3 (10) | - | K₃PO₄ (3) | 2-MeTHF | 70 | 16 | 91[2] |

| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (1) | None | K₂CO₃ (2) | DMF/H₂O | 100 | 1 | 95[3] |

Visualizations

References

Use of 4-Methyl-2-(trifluoromethyl)aniline in the synthesis of celecoxib analogues

For Researchers, Scientists, and Drug Development Professionals

Foreword

These application notes provide a comprehensive overview of the synthesis of celecoxib analogues, potent and selective cyclooxygenase-2 (COX-2) inhibitors. While the initial query focused on the use of 4-Methyl-2-(trifluoromethyl)aniline as a starting material, an extensive literature search did not yield established synthetic protocols employing this specific precursor for the generation of celecoxib analogues.

This document, therefore, details the well-documented and widely adopted synthetic strategies for creating a diverse range of celecoxib derivatives. The provided protocols and data are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory agents.

Introduction to Celecoxib and its Analogues

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. This selectivity is crucial as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform. The development of celecoxib analogues is a key area of research aimed at improving efficacy, selectivity, and pharmacokinetic properties, as well as exploring their potential in other therapeutic areas such as cancer.

The general structure of celecoxib consists of a central pyrazole ring with a trifluoromethyl group at the 3-position, a p-tolyl group at the 5-position, and a 4-sulfamoylphenyl group at the 1-position. The synthesis of analogues typically involves modifications at the p-tolyl or the sulfamoylphenyl moieties.

Established Synthetic Methodologies for Celecoxib Analogues

The primary and most common method for synthesizing the 1,5-diarylpyrazole core of celecoxib and its analogues is the condensation reaction between a substituted hydrazine and a β-diketone.

General Synthetic Workflow

The synthesis can be conceptually broken down into two main stages: the formation of the β-diketone intermediate and the subsequent cyclization with a hydrazine to form the pyrazole ring.

Caption: General synthetic workflow for celecoxib analogues.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione (β-Diketone Intermediate)

This protocol describes the Claisen condensation to form the key β-diketone intermediate.

Materials:

-

p-Methylacetophenone

-

Ethyl trifluoroacetate

-

Sodium methoxide

-

Toluene

-

10% Aqueous hydrochloric acid

Procedure:

-

Dissolve p-methylacetophenone in toluene in a reaction vessel.

-

Add a 30% methanolic sodium methoxide solution to the mixture at room temperature (25-30 °C).

-

Slowly add ethyl trifluoroacetate to the reaction mixture.

-

Increase the temperature of the reaction mass to 55-60 °C and stir for 4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or LC-MS).

-

Cool the reaction mixture to 20-25 °C.

-

Wash the reaction mixture with 10% aqueous hydrochloric acid.

-

Separate the organic layer and concentrate it under reduced pressure at 50-55 °C to yield the crude 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione, which can be used in the next step without further purification.

Protocol 2: Synthesis of Celecoxib from β-Diketone Intermediate

This protocol details the cyclization reaction to form the final celecoxib molecule.

Materials:

-

1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione

-

4-Hydrazinobenzenesulfonamide hydrochloride

-

Water

-

Hydrochloric acid

-

Ethyl acetate

-

Brine solution

-

Toluene

Procedure:

-

To a solution of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione in a suitable solvent (e.g., ethanol or water/acid mixture), add 4-hydrazinobenzenesulfonamide hydrochloride.

-

Reflux the reaction mixture at 60-65 °C for approximately 10 hours.

-

Concentrate the reaction mass under reduced pressure at 45-50 °C.

-

Dissolve the resulting residue in 10% aqueous hydrochloric acid and heat to 65-70 °C for 1 hour.

-

Cool the reaction mass to room temperature and perform a liquid-liquid extraction with ethyl acetate and water.

-

Separate the organic layer and wash it with a brine solution.

-

Concentrate the organic layer under reduced pressure at 50-55 °C.

-

Crystallize the resulting residue from toluene to obtain crude celecoxib. Further purification can be achieved by recrystallization or column chromatography.

Synthesis of Celecoxib Analogues by Modification

A common strategy to generate celecoxib analogues is to start with the celecoxib molecule and modify its functional groups.

Protocol 3: Synthesis of N-(substituted carbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides[1]

Materials:

-

Celecoxib

-

Substituted isothiocyanates

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry acetone

Procedure:

-

To a solution of celecoxib in dry acetone, add anhydrous potassium carbonate.

-

Add the desired substituted isothiocyanate to the mixture.

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data on Celecoxib Analogues

The following tables summarize the in vitro inhibitory activities of various celecoxib analogues against COX-1 and COX-2 enzymes, presented as IC₅₀ values (the half-maximal inhibitory concentration). A lower IC₅₀ value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), where a higher value indicates greater selectivity for COX-2.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Celecoxib Analogues with Modified Sulfonamide Moiety

| Compound | R Group on Sulfonamide | IC₅₀ COX-1 (μM) | IC₅₀ COX-2 (μM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | -NH₂ | 7.7 | 0.07 | 110 | [1] |

| Analogue 1 | -N₃ (para-SO₂N₃) | Selective COX-1 inhibitor | - | - | |

| Analogue 2 | -N₃ (meta-SO₂N₃) | >100 | 5.16 | >19.3 |

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Celecoxib Analogues with Modified p-Tolyl Moiety

| Compound | Modification on p-Tolyl Ring | IC₅₀ COX-1 (μM) | IC₅₀ COX-2 (μM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 4-methylphenyl | 7.7 | 0.07 | 110 | [1] |

| Analogue 3 | 2-chloropyridin-4-yl (with SO₂Me) | 8.3 | 0.19 | 43.7 | [1] |

| Analogue 4 | 2-chloropyridin-4-yl (with SO₂NH₂) | 258 | 0.73 | 353.4 | [1] |

Signaling Pathway

Cyclooxygenase (COX) Pathway

Celecoxib and its analogues exert their anti-inflammatory effects by inhibiting the COX-2 enzyme, which is a key enzyme in the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever.

Caption: Inhibition of the COX-2 pathway by celecoxib analogues.

Conclusion

The synthesis of celecoxib analogues remains a vibrant area of research in medicinal chemistry. The established synthetic routes, primarily involving the condensation of β-diketones with hydrazines, offer a versatile platform for generating a wide array of derivatives. By modifying the peripheral phenyl rings of the celecoxib scaffold, researchers can fine-tune the pharmacological properties of these compounds, leading to the discovery of new drug candidates with improved therapeutic profiles. The protocols and data presented herein provide a solid foundation for scientists and drug development professionals to design and synthesize novel COX-2 inhibitors.

References